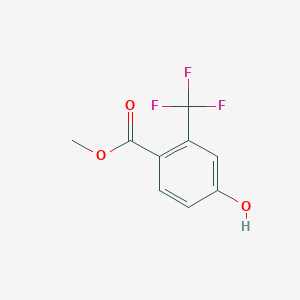

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate

Description

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate is an aromatic ester derivative featuring a hydroxyl group (-OH) at the para position (C4), a trifluoromethyl (-CF₃) group at the ortho position (C2), and a methyl ester (-COOCH₃) at the benzylic position. The compound is structurally related to 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), its carboxylic acid precursor, which has a molecular formula of C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol . The methyl ester form enhances lipophilicity, making it more suitable for applications in medicinal chemistry and materials science. The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and stability, while the hydroxyl group contributes to hydrogen bonding and polarity.

Properties

IUPAC Name |

methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSWKTCQCZAEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630626 | |

| Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790695-49-7 | |

| Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through the esterification of 4-hydroxy-2-(trifluoromethyl)benzoic acid with methanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Chemical Reactions Analysis

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-(trifluoromethyl)benzoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 4-hydroxy-2-(trifluoromethyl)benzyl alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Synthetic Chemistry

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate serves as a building block in synthetic organic chemistry. Its unique trifluoromethyl group enhances its utility in various chemical reactions, such as:

- Nucleophilic Substitution : The trifluoromethyl group can participate in substitution reactions, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to alcohols, expanding its applicability in synthetic pathways.

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | To evaluate the efficacy against bacterial strains | Showed inhibition of growth in S. aureus and E. coli |

| Anti-inflammatory Research | To assess effects on inflammatory markers | Indicated potential modulation of TNF-alpha levels |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within the pharmaceutical and agrochemical industries. Its unique properties make it valuable for developing new compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes more effectively . The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS 220162-64-1): Replaces the hydroxyl group with fluorine at C2. Used as a pharmaceutical intermediate .

- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS 2007915-72-0): Features bromine at C5 and fluorine at C2. Purity: 95%, molecular weight: 301.03 g/mol .

- Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3) : Bromine at C2 and -CF₃ at C4. Molecular weight: 283.04 g/mol. Used in synthetic chemistry for cross-coupling reactions .

Key Difference : Halogenated derivatives exhibit altered electronic and steric profiles, impacting reactivity and biological activity compared to the hydroxyl-containing parent compound.

Analogues with Amino or Methoxy Groups

- Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2): Substitutes hydroxyl with an amino (-NH₂) group at C3.

- Methyl 4-methoxy-2-(trifluoromethyl)benzoate : Synthesized via sulfonylation of methyl 2-hydroxy-4-methoxybenzoate (96% yield). The methoxy (-OCH₃) group enhances electron-donating effects, contrasting with the electron-withdrawing -CF₃ group .

Key Difference: Amino and methoxy groups modulate electronic properties and solubility, affecting applications in catalysis or medicinal chemistry.

Complex Derivatives with Heterocyclic Moieties

- Methyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzoate (CAS 7382-40-3) : Incorporates a pyridinyloxy group, introducing heterocyclic complexity. Molecular weight: 331.67 g/mol. Used in agrochemical research .

Key Difference : Heterocyclic or extended aromatic systems expand applications in materials science and targeted therapeutics.

Physical and Thermal Properties

Note: The hydroxyl group in the parent compound likely lowers melting points compared to halogenated analogues due to increased polarity.

Biological Activity

Methyl 4-hydroxy-2-(trifluoromethyl)benzoate, known for its unique chemical structure, has attracted considerable attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and research findings.

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 220.15 g/mol

- Log P (Partition Coefficient) : Ranges from 1.81 to 3.35, indicating moderate lipophilicity which facilitates cell membrane penetration.

The compound's structure features a trifluoromethyl group that enhances its lipophilicity and a hydroxyl group capable of forming hydrogen bonds with target proteins, which may increase its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Trifluoromethyl Group : Increases lipophilicity and influences binding interactions with target proteins.

- Hydroxyl Group : Enhances interactions with enzymes and receptors involved in key biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

| Study Reference | Inflammatory Marker Measured | Effect Observed |

|---|---|---|

| TNF-α | Decreased by 50% at 10 µg/mL | |

| IL-6 | Decreased by 40% at 5 µg/mL |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with concentrations above the MIC. The study concluded that the compound could be a viable candidate for developing new antimicrobial agents.

- Anti-inflammatory Pathway Modulation : Another research effort focused on the compound's ability to inhibit the production of pro-inflammatory cytokines in human macrophages. The results indicated that treatment with this compound led to a notable reduction in TNF-α and IL-6 levels, suggesting its potential therapeutic role in inflammatory conditions.

Q & A

Q. What are the established synthetic routes for Methyl 4-hydroxy-2-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxy-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Protecting group strategies (e.g., benzyl for hydroxyl) may precede trifluoromethylation via nucleophilic substitution or cross-coupling reactions. For example, analogous methyl esters are synthesized using halogenated precursors and trifluoromethylation reagents like TMSCF₃ or CF₃Cu .

- Key Considerations :

- Purity of starting materials (≥97% recommended to avoid side reactions) .

- Reaction monitoring via TLC or HPLC to optimize reaction time and temperature .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference Compound Analogue |

|---|---|---|---|

| Direct esterification | 65–75 | 95 | Methyl 4-fluoro-3-(trifluoromethyl)benzoate |

| Trifluoromethylation-post esterification | 50–60 | 90 | Methyl 4-(trifluoromethyl)benzoate |

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxy (δ ~10–12 ppm, broad) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups are diagnostic. Ester carbonyl appears at δ ~165–170 ppm in ¹³C .

- IR : Stretching vibrations for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and CF₃ (~1150 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles. For example, methyl ester analogs show planar benzoate rings with torsional angles <5° .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

- Experimental Design Tips :

- Use DMSO for biological assays (ensure compatibility with cellular systems).

- For recrystallization, employ ethanol/water mixtures (70:30 v/v) to balance solubility and yield .

Advanced Research Questions

Q. How can regioselective trifluoromethylation be achieved during synthesis, and what challenges arise?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., hydroxyl at para-position). Electrophilic trifluoromethylation (using Umemoto’s reagent) targets electron-rich aromatic positions. Challenges include:

- Competitive Side Reactions : Over-trifluoromethylation or demethylation. Mitigate via controlled reagent addition (1.2 equiv) and low temperatures (0–5°C) .

- Catalyst Optimization : Pd-catalyzed cross-coupling improves selectivity but requires inert atmospheres .

Q. How do computational studies (e.g., DFT) predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential maps. The trifluoromethyl group’s electron-withdrawing effect reduces aromatic ring electron density, favoring nucleophilic attack at the hydroxyl position .

- Docking Studies : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. Analogous benzoates show affinity for hydrophobic pockets in CYP450 enzymes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from cell line variability .

- Purity Assessment : HPLC-MS (≥95% purity) ensures observed effects are compound-specific .

- Meta-Analysis : Compare structural analogs (e.g., methyl 4-(trifluoromethyl)benzoate) to identify structure-activity trends .

Data Contradiction Analysis Example

Issue : Conflicting reports on antifungal activity (MIC ranging from 8–64 µg/mL).

Resolution Steps :

Verify compound purity (HPLC-MS) and solvent/DMSO concentration in assays .

Replicate assays under standardized CLSI guidelines.

Compare with structurally similar compounds (e.g., methyl 4-fluoro-3-(trifluoromethyl)benzoate) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.